molecular formula C20H16FN3O3S B3398641 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1021257-11-3

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B3398641
CAS RN: 1021257-11-3
M. Wt: 397.4 g/mol
InChI Key: VGBGOHOOFHZKQW-UHFFFAOYSA-N
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Description

The compound “2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It is related to a class of compounds that have been studied for their anti-inflammatory properties .


Synthesis Analysis

The synthesis of related compounds, benzodithienofuran (BDTF) and benzodithienothiophene (BDTT), has been achieved by the combination of an addition-elimination reaction, reduction, and Pd-catalyzed dehydrogenative cyclization . π-Extended BDTF and BDTT derivatives were also synthesized through the use of coupling reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds typically involve addition-elimination reactions, reductions, and Pd-catalyzed dehydrogenative cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, some newly synthesized BDTFs exhibited strong fluorescence compared with BDTTs . A compound with a similar structure, 2,2′-Bis(1benzothieno[3,2-b]thieno[2,3-d]furan) (BBTTF), exhibited p-type organic field-effect transistor (OFET) properties .

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, related benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been studied for their interactions with the cyclooxygenase (COX)-2 enzyme . These compounds have shown interesting anti-inflammatory properties related to interactions with active sites of COX-2 .

Future Directions

The study of benzothieno[3,2-d]pyrimidin-4-one derivatives is an active area of research, particularly in the development of new anti-inflammatory agents . Future research may focus on further exploring the structure-activity relationship of these compounds, as well as evaluating their potential uses in other applications, such as fluorescent probes .

properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-11-6-7-14(27-2)13(8-11)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)28-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBGOHOOFHZKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 3
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 4
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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